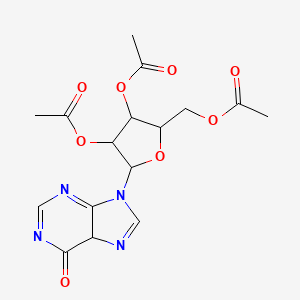
2\',3\',5\'-Tri-O-acetylinosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2,3,5-トリ-O-アセチルペントフラノシル)-1,9-ジヒドロ-6H-プリン-6-オンは、様々な科学分野で重要な応用を持つ合成化合物です。この化合物は、3つの位置でアセチル化されたペントフラノシル糖部分に結合したプリン塩基を含む独自の構造によって特徴付けられます。この化合物は、その安定性と反応性により、化学と生物学における貴重な研究対象となっています。
準備方法
合成経路と反応条件
9-(2,3,5-トリ-O-アセチルペントフラノシル)-1,9-ジヒドロ-6H-プリン-6-オンの合成は、通常、ペントフラノシル糖のアセチル化に続いて、プリン塩基とのカップリングが行われます。反応条件には、アセチル化プロセスを促進するために、無水酢酸とピリジンなどの塩基を使用することがよくあります。カップリング反応は通常、グリコシド結合の効率的な形成を確実にするために、トリフルオロ酢酸などの触媒の存在下で行われます。
工業的生産方法
工業的環境では、この化合物の生産には、自動反応器を使用した大規模なアセチル化とカップリング反応が含まれる場合があります。このプロセスは、最終生成物の高収率と純度を確保するために最適化されています。高速液体クロマトグラフィー(HPLC)などの品質管理対策が、合成を監視し、生産の一貫性を確保するために使用されます。
化学反応の分析
反応の種類
9-(2,3,5-トリ-O-アセチルペントフラノシル)-1,9-ジヒドロ-6H-プリン-6-オンは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、使用される試薬と条件に応じて、異なる誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、プリン塩基または糖部分を修飾し、新しい化合物の形成につながる可能性があります。
置換: アセチル基は他の官能基で置換することができ、化合物の特性と反応性を変化させます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
置換: 置換反応には、目的の生成物に応じて、メトキシドナトリウムやアンモニアなどの試薬が含まれる場合があります。
形成される主要な生成物
これらの反応から形成される主要な生成物には、様々なアセチル化および脱アセチル化誘導体、ならびに修飾されたプリン塩基が含まれます。
科学研究への応用
9-(2,3,5-トリ-O-アセチルペントフラノシル)-1,9-ジヒドロ-6H-プリン-6-オンは、科学研究において幅広い用途を持っています。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。その反応性と安定性により、有機合成において貴重な中間体となっています。
生物学: 生物学的研究では、この化合物は、核酸化学における潜在的な役割と、酵素や他の生体分子との相互作用について研究されています。
医学: この化合物の誘導体は、抗ウイルス活性や抗癌活性など、潜在的な治療特性について調査されています。
産業: 産業部門では、この化合物は、医薬品やその他のファインケミカルの生産に使用されています。
科学的研究の応用
9-(2,3,5-tri-O-acetylpentofuranosyl)-1,9-dihydro-6H-purin-6-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential role in nucleic acid chemistry and its interactions with enzymes and other biomolecules.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and other fine chemicals.
作用機序
9-(2,3,5-トリ-O-アセチルペントフラノシル)-1,9-ジヒドロ-6H-プリン-6-オンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。アセチル基とプリン塩基は、これらの相互作用において重要な役割を果たし、化合物の結合親和性と特異性に影響を与えます。関与する経路には、酵素活性の阻害や受容体シグナル伝達の調節が含まれ、様々な生物学的効果につながります。
類似化合物との比較
類似化合物
- 4-アミノ-1-(2,3,5-トリ-O-アセチルペントフラノシル)-1H-イミダゾール-5-カルボニトリル
- 4-アミノ-1-(2,3,5-トリ-O-アセチルペントフラノシル)-1,3,5-トリアジン-2(1H)-オン
独自性
類似の化合物と比較して、9-(2,3,5-トリ-O-アセチルペントフラノシル)-1,9-ジヒドロ-6H-プリン-6-オンは、独自のプリン塩基構造とアセチル基の特定の位置付けにより際立っています。
特性
分子式 |
C16H18N4O8 |
|---|---|
分子量 |
394.34 g/mol |
IUPAC名 |
[3,4-diacetyloxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H18N4O8/c1-7(21)25-4-10-12(26-8(2)22)13(27-9(3)23)16(28-10)20-6-19-11-14(20)17-5-18-15(11)24/h5-6,10-13,16H,4H2,1-3H3 |
InChIキー |
BACCMTOCOOUBGH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3C2=NC=NC3=O)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


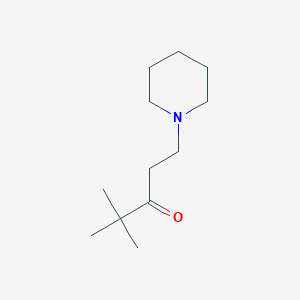
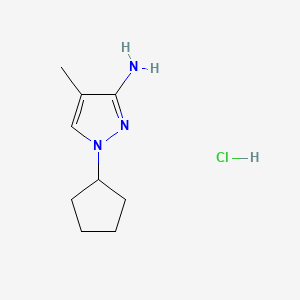
![5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B12348030.png)
![2-[(3,5-Dicarboxyphenyl)amino]-5-nitrobenzenesulfonate](/img/structure/B12348033.png)


![methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B12348069.png)
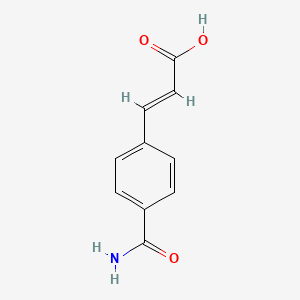

![ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate](/img/structure/B12348092.png)
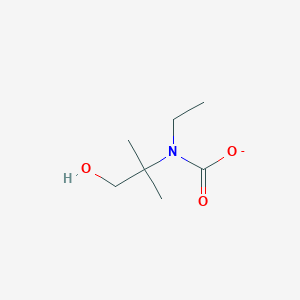

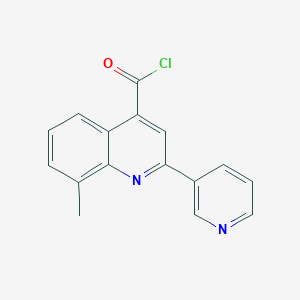
![Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride](/img/structure/B12348117.png)
